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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)pyridine

Cat. No.: B1266597 Get Quote

Introduction

This technical guide provides an in-depth analysis of the crystal structure of a fluorinated

biphenyl pyridine derivative, serving as a valuable resource for researchers, scientists, and

professionals in drug development. While crystallographic data for 2-(4-Fluorophenyl)pyridine
is not publicly available, this guide presents a comprehensive examination of the closely

related analogue, 2-Fluoro-5-(4-fluorophenyl)pyridine. The methodologies and data

interpretation described herein are representative of the analyses applied to this class of

compounds, which are of significant interest in medicinal chemistry due to their potential

biological activities.

The structural insights gained from X-ray crystallography are paramount for understanding the

physicochemical properties of a compound, its potential intermolecular interactions, and for

guiding structure-activity relationship (SAR) studies in drug design. This document details the

experimental procedures for synthesis, crystallization, and X-ray diffraction analysis, and

presents the resulting structural data in a clear and accessible format.

Experimental Protocols
The following sections outline the detailed methodologies employed in the synthesis,

crystallization, and crystal structure determination of 2-Fluoro-5-(4-fluorophenyl)pyridine.
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Synthesis
The synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine was achieved via a Suzuki coupling

reaction.[1] To a solution of 5-bromo-2-fluoropyridine (0.2 g, 1.136 mmol) and 4-

fluorophenylboronic acid (0.190 g, 1.36 mmol) in 6 ml of dioxane, an aqueous solution of

K₃PO₄ (0.361 g, 1.5 mmol, in 1 ml H₂O) was added.[1] The reaction was catalyzed by the

addition of Pd(PPh₃)₄ (1.5 mole %) under a nitrogen atmosphere at 373 K.[1] The reaction

mixture was refluxed for 8 hours.[1]

Following the reaction, 20 ml of distilled water was added, and the aqueous layer was

extracted three times with ethyl acetate (3 x 15 ml).[1] The combined organic layers were

evaporated in vacuo to yield the title compound as a colorless solid (Yield: 0.185 g, 85%; M.p.

350–352 K).[1]

Crystallization
Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a saturated

solution of the compound in a chloroform/methanol mixture, which yielded colorless rods.[1]

X-ray Diffraction Analysis
A colorless rod-shaped crystal with dimensions 0.26 × 0.20 × 0.18 mm was selected for X-ray

diffraction analysis.[1] Data were collected on a Bruker Kappa APEXII CCD diffractometer

using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[1] A multi-scan absorption

correction was applied using SADABS.[1] The structure was solved using SHELXS97 and

refined with SHELXL97.[1] Hydrogen atoms were positioned geometrically and refined using a

riding model.[1]

Data Presentation
The crystallographic data and refinement details for 2-Fluoro-5-(4-fluorophenyl)pyridine are

summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₁₁H₇F₂N

Formula Weight 191.18

Temperature 296 K

Wavelength 0.71073 Å

Crystal System Orthorhombic

Space Group Pca2₁

Unit Cell Dimensions

a 20.365 (2) Å

b 3.8303 (3) Å

c 11.4835 (14) Å

α 90°

β 90°

γ 90°

Volume 895.74 (16) Å³

Z 4

Calculated Density 1.418 Mg/m³

Absorption Coefficient 0.11 mm⁻¹

F(000) 392

Data Collection

Theta range for data collection 2.0 to 25.3°

Reflections collected 3601

Independent reflections 1489 [R(int) = 0.020]

Refinement

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1489 / 1 / 128

Goodness-of-fit on F² 1.03

Final R indices [I>2sigma(I)] R1 = 0.030, wR2 = 0.072

R indices (all data) R1 = 0.030, wR2 = 0.072

Largest diff. peak and hole 0.11 and -0.09 e.Å⁻³

Table 2: Selected Bond Lengths (Å)
Bond Length (Å) Bond Length (Å)

F1 - C4 1.362(2) C5 - C6 1.383(2)

F2 - C8 1.344(2) C6 - C1 1.389(2)

N1 - C8 1.311(2) C7 - C8 1.378(2)

N1 - C12 1.344(2) C9 - C10 1.375(3)

C1 - C2 1.385(2) C10 - C11 1.385(3)

C2 - C3 1.380(2) C11 - C12 1.370(2)

C3 - C4 1.375(2) C7 - C9 1.478(2)

C4 - C5 1.377(2)

Table 3: Selected Bond Angles (°)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Angle Degree (°) Angle Degree (°)

C8 - N1 - C12 117.3(2) C1 - C6 - C5 118.4(2)

C2 - C1 - C6 118.2(2) N1 - C8 - C7 123.3(2)

C3 - C2 - C1 120.7(2) N1 - C8 - F2 117.8(2)

C4 - C3 - C2 118.5(2) C7 - C8 - F2 118.9(2)

C3 - C4 - C5 121.2(2) C10 - C9 - C7 121.6(2)

C3 - C4 - F1 119.2(2) C9 - C10 - C11 119.1(2)

C5 - C4 - F1 119.6(2) C12 - C11 - C10 118.6(2)

C4 - C5 - C6 119.2(2) N1 - C12 - C11 123.2(2)

Structural Description
The crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine reveals that the molecule consists

of a fluorobenzene ring and a 2-fluoropyridine ring. These two aromatic rings are not coplanar,

with a dihedral angle of 37.93 (5)° between them.[1] The planarity of the fluorophenyl and 2-

fluoropyridine rings is confirmed by the small root-mean-square deviations of their constituent

atoms (0.0025 Å and 0.0071 Å, respectively).[1] The crystal packing is primarily governed by

van der Waals interactions, with no significant π-π stacking interactions observed.[1]

Experimental Workflow Visualization
The following diagram illustrates the workflow from the synthesis of the compound to the final

crystal structure analysis.
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Caption: Experimental workflow for the crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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